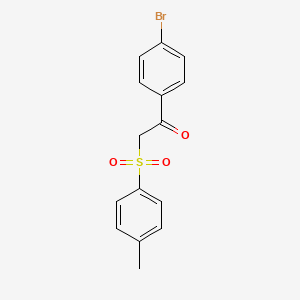

1-(4-溴苯基)-2-甲苯磺酰基乙酮

描述

Synthesis Analysis

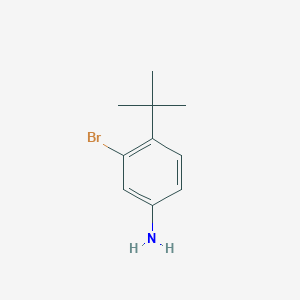

The synthesis of related bromophenyl compounds involves reactions such as bromination, demethylation, and cycloaromatization. For example, compounds like (5-bromo-2-hydroxyphenyl)-(phenyl)methanone have been synthesized through reactions involving 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009). Similarly, enantiomerically pure diarylethanes, starting from related precursors, have been developed using a series of steps including resolution and crystallization to achieve high enantiomeric purities (Shuo Zhang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of crystallography in determining the configuration and orientation of molecules. The crystal structure analysis helps in understanding the spatial arrangement and bond lengths, which are crucial for predicting the reactivity and properties of the compounds (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Bromophenyl compounds undergo various chemical reactions, including bromination, demethylation, and cycloaromatization, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 10-phenanthrenols from electron-withdrawing group substituted 1-biphenyl-2-ylethanones highlights the versatility of these compounds in organic synthesis (Ya-Ting Jiang et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of 1-(4-Bromophenyl)-2-tosylethanone and its derivatives can be inferred from studies on similar compounds. These properties are influenced by the molecular structure, specifically the presence of bromine and tosyl groups, which affect the compound's interactions with solvents and its phase behavior.

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-2-tosylethanone, including its reactivity towards nucleophiles and electrophiles, can be deduced from its functional groups. The bromophenyl and tosyl groups present in the molecule are sites for various chemical reactions, including Suzuki coupling and nucleophilic substitution, which are fundamental in synthesizing complex organic molecules (Shuo Zhang et al., 2014).

科学研究应用

合成和化学性质

简便合成:化合物 1-(4-溴苯基)-2-甲苯磺酰基乙酮用于合成各种对映体纯的二芳基乙烷。一项研究描述了一种合成此类化合物的简便方法,突出了其低成本、可扩展性和高对映体纯度 (Zhang 等,2014 年)。

抗氧化剂性质:该化合物的衍生物已被研究其抗氧化剂性质。一项研究合成了含溴的衍生物并评估了它们的自由基清除活性,显示出显着的抗氧化能力 (Çetinkaya 等,2012 年)。

晶体结构分析:对 1-(4-溴苯基)-2-甲苯磺酰基乙酮衍生物晶体结构的研究提供了对其分子构型和在材料科学中的潜在应用的见解 (Xin-mou,2009 年)。

催化和化学反应

不对称还原催化剂:它作为研究酮的不对称还原的模型物质。一项研究探索了它与各种硼烷源的还原,证明了它在产生对映体富集的仲醇中的作用 (Thvedt 等,2011 年)。

多组分反应:该化合物用于涉及芳香羰基化合物的多组分一锅反应,展示了其在合成化学中的多功能性 (Gu 等,2017 年)。

药理学研究

抗菌和抗病毒活性:1-(4-溴苯基)-2-甲苯磺酰基乙酮的衍生物已被合成并测试其抗菌和抗病毒活性。一些化合物显示出作为抗真菌剂的潜力,并对特定病毒具有选择性活性 (Sharma 等,2009 年)。

碳酸酐酶抑制剂:已经合成并评估了新的溴苯酚衍生物,包括衍生自 1-(4-溴苯基)-2-甲苯磺酰基乙酮的衍生物,作为人碳酸酐酶的抑制剂,碳酸酐酶是治疗各种疾病的酶靶点 (Balaydın 等,2012 年)。

材料科学应用

- 聚合物电解质膜:一种含 4-溴苯基侧基的氟化聚(芳基醚),与 1-(4-溴苯基)-2-甲苯磺酰基乙酮有关,已被合成,可潜在地用作燃料电池中的聚合物电解质膜,表现出优异的热稳定性、氧化稳定性和尺寸稳定性 (Liu 等,2006 年)。

未来方向

作用机制

Target of Action

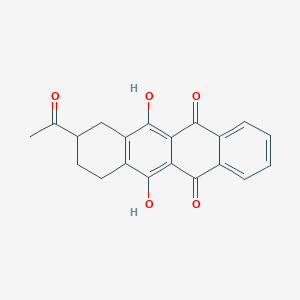

Similar compounds have been shown to interact with enzymes such as cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, and is a target for the treatment of diseases like osteoporosis .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit their target enzymes, preventing them from carrying out their normal function . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Inhibition of Cathepsin K could disrupt the normal breakdown of bone tissue, potentially slowing the progression of diseases like osteoporosis .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, depending on their chemical structure . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and overall effectiveness.

Result of Action

Based on its potential target, it could lead to a decrease in the breakdown of bone tissue, potentially slowing the progression of diseases like osteoporosis .

属性

IUPAC Name |

1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMRIHQYBXLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953418 | |

| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-tosylethanone | |

CAS RN |

31377-97-6 | |

| Record name | NSC134231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

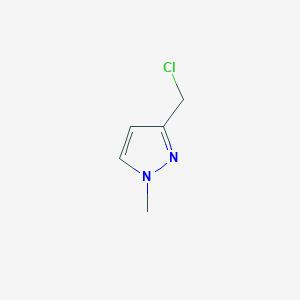

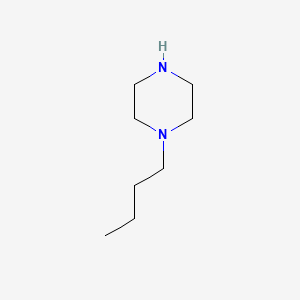

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)